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Compound of Interest

Compound Name: 2,6-Dichloro-3-phenylpyridine

Cat. No.: B189514

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dichloro-3-phenylpyridine, a substituted pyridine derivative of interest in synthetic and
medicinal chemistry. Due to the limited availability of public experimental spectra for this
specific compound, this guide presents predicted spectroscopic data based on established
principles and spectral databases of analogous compounds. Detailed experimental protocols
for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data are also provided to facilitate the empirical analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic
compounds. The following tables summarize the predicted *H and *3C NMR spectral data for
2,6-Dichloro-3-phenylpyridine.

Predicted *H NMR Data

The *H NMR spectrum is expected to show signals corresponding to the protons on the
pyridine and phenyl rings.
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] Predicted Chemical ) o Predicted Coupling
Proton Assignment _ Predicted Multiplicity
Shift (8, ppm) Constant (J, Hz)
Phenyl-H (ortho, )
7.30-7.60 Multiplet (m)
meta, para)
Pyridine-H4 ~7.85 Doublet (d) ~8.0
Pyridine-H5 ~7.45 Doublet (d) ~8.0

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental

conditions.

Predicted **C NMR Data

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (8, ppm)
Pyridine C2, C6 ~150
Pyridine C3 ~135
Pyridine C4 ~140
Pyridine C5 ~125
Phenyl C1' (ipso) ~138
Phenyl C2', C6' ~129
Phenyl C3', C5' ~128
Phenyl C4' ~130

Note: These are predicted values and are subject to variation.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining NMR spectra of a solid
organic compound like 2,6-Dichloro-3-phenylpyridine.
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Sample Preparation:

e Weigh 5-10 mg of 2,6-Dichloro-3-phenylpyridine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

Instrument Parameters (33C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 200 ppm.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and apply baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm for *H and
77.16 ppm for 13C).

Integrate the signals in the *H spectrum and pick the peaks for both *H and 13C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2,6-Dichloro-3-phenylpyridine is expected to show characteristic absorption
bands for the aromatic rings and carbon-halogen bonds.

licted | : I

Vibrational Mode

Wavenumber (cm—1) Intensity _

Assignment
3100-3000 Medium-Weak Aromatic C-H stretch
1600-1450 Medium-Strong Aromatic C=C ring stretch
1100-1000 Strong C-Cl stretch

Aromatic C-H bend (out-of-
800-600 Strong

plane)

Experimental Protocol for IR Data Acquisition

A common method for analyzing solid samples is the KBr pellet technique.
Sample Preparation:

e Thoroughly grind 1-2 mg of 2,6-Dichloro-3-phenylpyridine with approximately 100 mg of
dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

e The mixture should be a fine, homogenous powder.
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o Transfer the powder to a pellet-pressing die.

Data Acquisition:

Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record a background spectrum of the empty sample holder.

Acquire the sample spectrum over a range of 4000-400 cm~1,

Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

m/z Value Relative Intensity Assignment

M]*, [M+2]*, [M+4]* (isotopic
22312251221 High Laiter[n for]two[ Cl a]tor(ns) p
188/190 Medium [M-CIJ*
153 Medium [M-2CI]*
77 Medium [CeHs]*

Note: The molecular ion peak ([M]*) is expected at m/z 223, with characteristic isotopic peaks
at m/z 225 and 227 due to the presence of two chlorine atoms. The molecular formula of 2,6-
Dichloro-3-phenylpyridine is C11H7CIz2N, and its molecular weight is 224.09.[1]

Experimental Protocol for Mass Spectrometry Data
Acquisition
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The following is a general protocol for obtaining a mass spectrum using electrospray ionization
(ESI).

Sample Preparation:

e Prepare a dilute solution of 2,6-Dichloro-3-phenylpyridine (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

» Further dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent.
Instrument Parameters (ESI-MS):

« lonization Mode: Positive Electrospray lonization (ESI+).

e Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

e Scan Range: m/z 50-500.

o Capillary Voltage: 3-4 kV.

» Nebulizer Gas (N2): Flow rate appropriate for the instrument.

e Drying Gas (N2) Temperature: 250-350 °C.

Data Analysis:

« |dentify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine
atoms.

e Analyze the fragmentation pattern to gain insights into the molecular structure.

o For high-resolution mass spectrometry (HRMS), compare the exact mass measurement with
the calculated mass for the molecular formula C11H7CI2N to confirm the elemental
composition.

Analytical Workflow
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The following diagram illustrates a logical workflow for the complete spectroscopic analysis of
2,6-Dichloro-3-phenylpyridine.

Analytical Workflow for 2,6-Dichloro-3-phenylpyridine

Synthesis of
2,6-Dichloro-3-phenylpyridine

Purification
(e.g., Column Chromatography)

Data Analysis and
Structure Elucidation

Structure Confirmation

Click to download full resolution via product page

Caption: Analytical workflow for 2,6-Dichloro-3-phenylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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